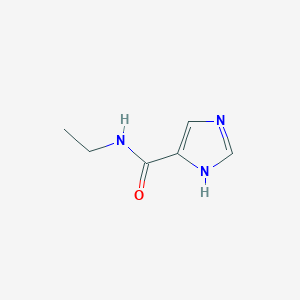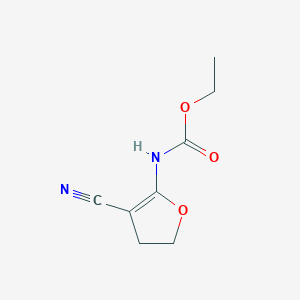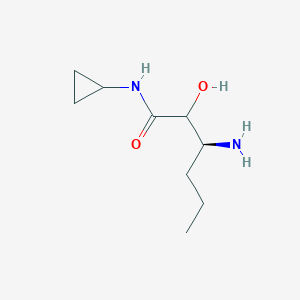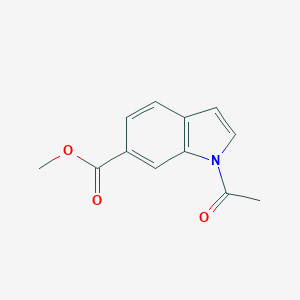
Acetato de 2-(Acetoximetil)-4-bromobútilo
Descripción general
Descripción
2-(Acetoxymethyl)-4-bromobutyl acetate is an organic compound that features both acetoxymethyl and bromobutyl functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both acetoxy and bromine groups makes it a versatile intermediate for further chemical transformations.
Aplicaciones Científicas De Investigación
2-(Acetoxymethyl)-4-bromobutyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate typically involves the reaction of 4-bromobutanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate acetoxymethyl group, which is then esterified to form the final product.
Industrial Production Methods: In an industrial setting, the production of 2-(Acetoxymethyl)-4-bromobutyl acetate can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and efficient purification techniques ensures the production of high-quality product.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(Acetoxymethyl)-4-bromobutyl acetate can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The acetoxymethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding butyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted butyl acetates.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions yield butyl acetate derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Acetoxymethyl)-4-bromobutyl acetate involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The acetoxymethyl group can be hydrolyzed by esterases, while the bromine atom can participate in halogen bonding with target proteins, influencing their activity.
Comparación Con Compuestos Similares
2-(Acetoxymethyl)-4-chlorobutyl acetate: Similar structure but with a chlorine atom instead of bromine.
2-(Acetoxymethyl)-4-iodobutyl acetate: Contains an iodine atom, which can affect its reactivity and biological activity.
2-(Acetoxymethyl)-4-fluorobutyl acetate: Fluorine substitution can lead to different pharmacokinetic properties.
Uniqueness: 2-(Acetoxymethyl)-4-bromobutyl acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding
Propiedades
IUPAC Name |
[2-(acetyloxymethyl)-4-bromobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVYTSAUFAJNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCBr)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B143966.png)

![5-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B143968.png)

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)


![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)



